molecular formula C18H12F3NO B5705334 2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine

2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B5705334
M. Wt: 315.3 g/mol
InChI Key: MFVFXLKZICUZGK-UHFFFAOYSA-N
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Description

2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a phenylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 2-phenylphenol with 5-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group and the phenylphenoxy substituent can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylphenoxy)-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(2-Phenylphenoxy)-5-chloropyridine: Contains a chlorine atom instead of a trifluoromethyl group.

    2-(2-Phenylphenoxy)-5-bromopyridine: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

2-(2-Phenylphenoxy)-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable candidate for various applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2-phenylphenoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)14-10-11-17(22-12-14)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVFXLKZICUZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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